Caryophyllene epoxide originates from β-caryophyllene, which is predominantly found in essential oils from plants such as clove (Syzygium aromaticum), black pepper (Piper nigrum), and cannabis. It belongs to the class of terpenes, specifically categorized as a monoterpene oxide due to its structural characteristics that include an epoxide functional group. Caryophyllene epoxide is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
The synthesis of caryophyllene epoxide can be achieved through several methods:
Caryophyllene epoxide participates in various chemical reactions:
The mechanism of action for caryophyllene epoxide primarily involves its interaction with biological targets:
Caryophyllene epoxide possesses distinct physical and chemical properties:
These properties influence its behavior in various applications, particularly in formulations where solubility and stability are critical.
Caryophyllene epoxide has several scientific applications:
Caryophyllene epoxide (chemical formula: C₁₅H₂₄O; molecular weight: 220.35 g/mol) is a bicyclic sesquiterpene oxide characterized by a complex tricyclic structure incorporating an epoxy ring. Its systematic name is 4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.0⁴,⁶]dodecane. The molecule features three chiral centers at positions C1, C4, and C6, resulting in multiple stereoisomers. The most biologically significant configuration is (-)-(1R,4R,6R,10S)-caryophyllene epoxide, commonly referred to as the trans or (-)-enantiomer [5] [7]. This stereochemistry critically influences its receptor binding and bioactivity. Nuclear Magnetic Resonance (NMR) and X-ray crystallography confirm a rigid, cage-like scaffold with the epoxy bridge between C4-C5 contributing to ring strain and electrophilic reactivity [1] [6].
Thermodynamic analyses reveal key stability parameters for Caryophyllene epoxide:
The epoxy group renders the molecule susceptible to nucleophilic attack, particularly under acidic conditions, leading to ring-opening reactions. This reactivity underpins its biological interactions with cellular nucleophiles (e.g., glutathione). Phase transitions are characterized by:
Table 1: Thermodynamic Properties of Caryophyllene Epoxide
Property | Value | Unit | Source |
---|---|---|---|
ΔfG° | 161.93 | kJ/mol | Calculated [3] [4] |
ΔfH°gas | -210.97 | kJ/mol | Calculated [3] [4] |
Melting Point | 62–65 | °C | Experimental [5] [8] |
ΔfusH° | 19.08 | kJ/mol | Calculated [3] [4] |
ΔvapH° | 50.99 | kJ/mol | Calculated [3] [4] |
Caryophyllene epoxide exhibits low water solubility (log₁₀WS = -4.23), characteristic of lipophilic sesquiterpenes [3] [4]. Its octanol-water partition coefficient (logPₒcₜ/wₐₜ = 3.936) predicts high lipid membrane affinity [3] [4]. This facilitates passive diffusion across biological membranes but necessitates delivery enhancers (e.g., liposomes) for bioavailability in aqueous physiological environments [1]. Molecular dynamics simulations indicate strong interactions with phospholipid bilayers, driven by hydrophobic embedding of its tricyclic骨架 and interfacial positioning of the polar epoxy group [1].
Structurally, Caryophyllene epoxide is the oxidation product of β-Caryophyllene (BCP), differing solely by the addition of an oxygen bridge (epoxidation) across BCP’s C4-C5 alkene bond. This modification significantly alters physicochemical and biological behavior:
Table 2: Structural and Functional Comparison of β-Caryophyllene and Caryophyllene Epoxide
Property | β-Caryophyllene (BCP) | Caryophyllene Epoxide (BCPO) |
---|---|---|
Core Structure | Bicyclic sesquiterpene with C4-C5 alkene | Tricyclic with C4-C5 epoxy bridge |
Cannabinoid Receptor Affinity | Selective CB2 agonist (Ki < 200nM) [1] | No CB1/CB2 binding [1] |
logP | ~6.5 (estimated) | 3.94 (calculated) [3] [4] |
Reactivity | Electrophilic alkene | Strain-driven epoxy ring reactivity |
Metabolic Pathway | Oxidized to BCPO in vivo [1] | Hydroxylated to diols [1] |
The epoxy group in BCPO:
These differences underpin distinct biological mechanisms: BCP exerts effects via CB2-mediated pathways (e.g., cAMP inhibition), while BCPO modulates MAPK/STAT3 signaling independently of the endocannabinoid system [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1